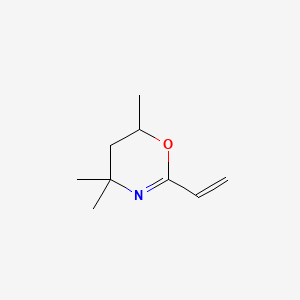
3-Methylbenzoyl cyanide
Descripción general
Descripción
3-Methylbenzoyl cyanide, also known as 3-Methylbenzyl cyanide, m-Tolylacetonitrile, m-Methylphenylacetonitrile, 3-Tolylacetonitrile, 3-Methylphenylacetonitrile, Benzeneacetonitrile, 3-methyl-, NSC 20695, and 3-Tolylacetic acid nitrile . It has a molecular formula of C9H7NO and a molecular weight of 145.16 .
Molecular Structure Analysis
The molecular structure of 3-Methylbenzoyl cyanide consists of 9 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom . The IUPAC Standard InChI is InChI=1S/C9H9N/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5H2,1H3 .Chemical Reactions Analysis
Cyanide is very reactive and readily forms metal-cyanide complexes and organic compounds. The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .Aplicaciones Científicas De Investigación
Non-Toxic Cyanide Source
3-Methylbenzoyl cyanide can be used as a non-toxic cyanide source in organic synthesis . It can be used to synthesize structurally diverse products containing the nitrile function . This is particularly useful in research labs and smaller enterprises where the use of highly toxic free hydrogen cyanide is not an option .
Cyanating Agent
In addition to being a non-toxic cyanide source, 3-Methylbenzoyl cyanide can also act as a cyanating agent . It can transfer the entire CN-group in reactions, making it a valuable tool in the synthesis of various organic compounds .
Pharmaceutical Testing
3-Methylbenzoyl cyanide is used in pharmaceutical testing . It serves as a high-quality reference standard for accurate results .
Synthesis of Aryl Nitriles
The compound can be used in the synthesis of aryl nitriles . Aryl nitriles are important intermediates in the synthesis of a variety of chemical compounds, including pharmaceuticals and dyes .
Metal-Free Cyanations
3-Methylbenzoyl cyanide can be used in metal-free cyanation reactions . This is particularly important in green chemistry, where the goal is to reduce the use of heavy metals due to their environmental impact .
Bioremediation
While not a direct application of 3-Methylbenzoyl cyanide, understanding its properties and behavior can contribute to the development of bioremediation methods for cyanide compounds . Cyanide compounds are extremely toxic to living organisms, and developing effective methods for their remediation is a critical area of research .
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Methylbenzoyl cyanide is a complex organic compound with a molecular weight of 131.1745
Mode of Action
It’s known that the presence of a benzene ring in such compounds allows for resonance stabilization of benzylic carbocations . This means that any substitution reactions are likely to occur at the benzylic position .
Biochemical Pathways
Cyanide compounds are known to be metabolic inhibitors as they can tightly bind to the metals of metalloenzymes . .
Pharmacokinetics
Its boiling point is 5137 K , which may influence its absorption and distribution in the body.
Result of Action
It’s known that cyanide compounds can have significant toxic effects due to their ability to inhibit key metabolic enzymes .
Action Environment
The action, efficacy, and stability of 3-Methylbenzoyl cyanide can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and other conditions can affect its reactivity and effectiveness .
Propiedades
IUPAC Name |
3-methylbenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOHRIFJRDJKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348887 | |
| Record name | 3-methylbenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbenzoyl cyanide | |
CAS RN |
5955-74-8 | |
| Record name | 3-Methyl-α-oxobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5955-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methylbenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B1606180.png)












